molecular formula C23H22N2O4 B13376577 3-{(2-Carboxyethyl)-4-[2-(4-quinolinyl)vinyl]anilino}propanoic acid

3-{(2-Carboxyethyl)-4-[2-(4-quinolinyl)vinyl]anilino}propanoic acid

Cat. No.: B13376577
M. Wt: 390.4 g/mol
InChI Key: OAAAXCOHQBODFK-VMPITWQZSA-N
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Description

3-{(2-Carboxyethyl)-4-[2-(4-quinolinyl)vinyl]anilino}propanoic acid is a complex organic compound that features a quinoline moiety, a vinyl group, and a carboxyethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(2-Carboxyethyl)-4-[2-(4-quinolinyl)vinyl]anilino}propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Carboxyethyl Group Addition: This step might involve the alkylation of the aniline derivative with a carboxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinoline moiety or the vinyl group, potentially yielding dihydroquinoline derivatives or reduced vinyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include epoxides, reduced quinoline derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-{(2-Carboxyethyl)-4-[2-(4-quinolinyl)vinyl]anilino}propanoic acid may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The quinoline moiety could interact with DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, used in malaria treatment.

    Vinyl Anilines: Compounds with similar vinyl and aniline structures.

    Carboxyethyl Compounds: Molecules with carboxyethyl groups, often found in various bioactive compounds.

Uniqueness

The unique combination of the quinoline, vinyl, and carboxyethyl groups in 3-{(2-Carboxyethyl)-4-[2-(4-quinolinyl)vinyl]anilino}propanoic acid may confer distinct biological activities or chemical reactivity, making it a compound of interest for further research.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-[N-(2-carboxyethyl)-4-[(E)-2-quinolin-4-ylethenyl]anilino]propanoic acid

InChI

InChI=1S/C23H22N2O4/c26-22(27)12-15-25(16-13-23(28)29)19-9-6-17(7-10-19)5-8-18-11-14-24-21-4-2-1-3-20(18)21/h1-11,14H,12-13,15-16H2,(H,26,27)(H,28,29)/b8-5+

InChI Key

OAAAXCOHQBODFK-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)N(CCC(=O)O)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)N(CCC(=O)O)CCC(=O)O

Origin of Product

United States

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